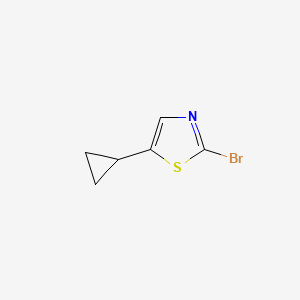

2-Bromo-5-cyclopropylthiazole

Description

Properties

IUPAC Name |

2-bromo-5-cyclopropyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBIQBNTBZVRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-cyclopropylthiazole is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique trifecta of a reactive bromine atom, a versatile thiazole core, and a lipophilic cyclopropyl moiety makes it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-5-cyclopropylthiazole, with a particular focus on its utility in drug discovery and development.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups have cemented its importance in pharmaceutical research. The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiazole ring creates a molecule with distinct physicochemical properties and versatile reactivity, opening up new avenues for chemical exploration. The bromine atom serves as a convenient handle for cross-coupling reactions, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[3]

Physicochemical Properties of 2-Bromo-5-cyclopropylthiazole

2-Bromo-5-cyclopropylthiazole is a light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below. While experimental spectroscopic data is not widely published, key spectral features can be predicted based on the analysis of structurally related compounds such as 2-bromothiazole.

| Property | Value | Reference |

| CAS Number | 1159815-90-3 | [4] |

| Molecular Formula | C6H6BrNS | [4] |

| Molecular Weight | 204.09 g/mol | [4] |

| IUPAC Name | 2-bromo-5-cyclopropyl-1,3-thiazole | [2] |

| Physical Form | Light Yellow Liquid | [2] |

| Boiling Point | Not reported | |

| Storage | Store in a dry, sealed place | [4] |

| Predicted ¹H NMR | Signals for the cyclopropyl protons (multiplets, ~0.7-1.1 ppm and ~1.9-2.1 ppm) and a singlet for the thiazole proton (~7.5 ppm). | |

| Predicted ¹³C NMR | Resonances for the cyclopropyl carbons (~5-15 ppm), the thiazole carbons (~120-150 ppm), and the carbon bearing the bromine atom (~140 ppm). |

Synthesis of 2-Bromo-5-cyclopropylthiazole

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial formation of 2-amino-5-cyclopropylthiazole, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.

Caption: Proposed synthetic route to 2-Bromo-5-cyclopropylthiazole.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-cyclopropylthiazole

-

Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Hantzsch Thiazole Synthesis: To the crude 1-bromo-1-cyclopropylethanone, add thiourea (1.1 eq) and ethanol. Reflux the mixture for several hours.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield 2-amino-5-cyclopropylthiazole.

Step 2: Synthesis of 2-Bromo-5-cyclopropylthiazole

-

Diazotization: Dissolve 2-amino-5-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by distillation or column chromatography to obtain 2-Bromo-5-cyclopropylthiazole.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position of the thiazole ring is highly susceptible to substitution, making 2-Bromo-5-cyclopropylthiazole an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds.[5] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the thiazole core.

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromo-heterocycles.[6]

Materials:

-

2-Bromo-5-cyclopropylthiazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 2-Bromo-5-cyclopropylthiazole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-cyclopropylthiazole.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities of 2-Bromo-5-cyclopropylthiazole have not been extensively reported, the broader class of substituted thiazoles is of significant interest in drug discovery.[7] The ability to readily diversify the 2-position through cross-coupling reactions makes 2-Bromo-5-cyclopropylthiazole a valuable intermediate for generating libraries of novel compounds for biological screening.

Potential Therapeutic Areas:

-

Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors used in cancer therapy.[1][8] Derivatives of 2-Bromo-5-cyclopropylthiazole could be explored as potential inhibitors of various protein kinases implicated in cancer progression.

-

Antimicrobial Agents: Thiazole-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities.[7][8] The unique substitution pattern of 2-Bromo-5-cyclopropylthiazole derivatives may lead to the discovery of novel antimicrobial agents with improved efficacy or novel mechanisms of action.

-

Anti-inflammatory and CNS Disorders: The thiazole nucleus is also present in compounds with anti-inflammatory and central nervous system activities. Further functionalization of the 2-Bromo-5-cyclopropylthiazole core could yield compounds with therapeutic potential in these areas.

Conclusion

2-Bromo-5-cyclopropylthiazole is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, allows for the straightforward synthesis of a diverse range of substituted thiazoles. While further research is needed to fully elucidate its biological activities, the established importance of the thiazole scaffold in drug discovery suggests that 2-Bromo-5-cyclopropylthiazole and its derivatives hold significant promise for the development of novel therapeutic agents. This guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this intriguing heterocyclic compound.

References

- Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (URL not available)

- 1159815-90-3|2-Bromo-5-cyclopropylthiazole|BLD Pharm. (URL not available)

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (URL: [Link])

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (URL: [Link])

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL: [Link])

-

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. (URL: [Link])

-

Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC. (URL: [Link])

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: not available)

-

A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates - ResearchGate. (URL: [Link])

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (URL: not available)

Sources

- 1. benchchem.com [benchchem.com]

- 2. bepls.com [bepls.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1159815-90-3 | 2-Bromo-5-cyclopropyl-thiazole - Synblock [synblock.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold and the Unique Role of 2-Bromo-5-cyclopropylthiazole

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-π stacking, and its metabolic stability. The diverse pharmacological activities associated with thiazole derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This technical guide focuses on a specific, highly functionalized derivative: 2-Bromo-5-cyclopropylthiazole . The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position creates a unique molecule with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The bromine atom serves as a key reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). The cyclopropyl moiety is a well-regarded feature in modern drug design, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of a drug candidate.[4]

This guide will provide a comprehensive overview of 2-Bromo-5-cyclopropylthiazole, including its chemical properties, a detailed proposed synthesis protocol based on established chemical principles, and an exploration of its potential applications in drug discovery, grounded in the known biological activities of structurally related compounds.

Physicochemical and Structural Information

A critical first step in the utilization of any chemical entity is the unambiguous confirmation of its identity and properties. There has been some discrepancy in the literature and commercial listings regarding the CAS number for this compound. Based on a thorough review of major chemical supplier databases and chemical structure registries, the definitive CAS number for 2-Bromo-5-cyclopropylthiazole is 1159815-90-3 .[5][6][7] An alternative CAS number, 1086381-69-2, has been associated with the isomeric structure, 4-Bromo-2-cyclopropylthiazole.[8][9][10]

| Property | Value | Source |

| Chemical Name | 2-Bromo-5-cyclopropylthiazole | N/A |

| CAS Number | 1159815-90-3 | [5][6][7] |

| Molecular Formula | C6H6BrNS | [7] |

| Molecular Weight | 204.09 g/mol | [7] |

| Appearance | Pale yellow to dark brown liquid (predicted) | [11] |

| Boiling Point | 255.4 ± 9.0 °C (Predicted) | [7] |

| Density | 1.754 ± 0.06 g/cm³ (Predicted) | N/A |

Proposed Synthesis of 2-Bromo-5-cyclopropylthiazole

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Bromo-5-cyclopropylthiazole.

Step 1: Synthesis of 2-Amino-5-cyclopropylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the formation of the thiazole ring.[3][12] It involves the condensation of an α-haloketone with a thioamide. In this proposed route, the requisite α-haloketone is 1-bromo-1-cyclopropylpropan-2-one, which can be synthesized from the readily available cyclopropyl methyl ketone.

Part A: Synthesis of the α-Haloketone Intermediate (1-Bromo-1-cyclopropylpropan-2-one)

The direct α-bromination of ketones is a standard transformation in organic synthesis.[13][14]

-

Reaction:

-

Causality of Experimental Choices:

-

The use of an acidic catalyst facilitates the formation of the enol or enolate, which is the nucleophilic species that attacks the bromine.

-

Controlling the stoichiometry of the brominating agent is crucial to prevent di-bromination.

-

The reaction is typically run at or below room temperature to control the reaction rate and minimize side reactions.

-

Part B: Hantzsch Condensation

-

Reaction:

-

Mechanism and Self-Validation:

-

The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction.

-

The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketone.

-

Dehydration of the cyclic intermediate leads to the formation of the aromatic 2-aminothiazole ring. The thermodynamic driving force for this step is the formation of the stable aromatic system, which serves as a self-validating endpoint for the reaction.

-

Detailed Experimental Protocol (Proposed):

-

Synthesis of 1-Bromo-1-cyclopropylpropan-2-one:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add a catalytic amount of hydrobromic acid.

-

Cool the solution in an ice bath and add bromine (1.0 eq) dropwise with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

-

-

Synthesis of 2-Amino-5-cyclopropylthiazole:

-

In a round-bottom flask, dissolve the synthesized 1-bromo-1-cyclopropylpropan-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Synthesis of 2-Bromo-5-cyclopropylthiazole via a Sandmeyer-Type Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl or heteroaryl amine to a halide via a diazonium salt intermediate.[2][13] This transformation is particularly well-suited for the regioselective bromination of 2-aminothiazoles.[9][16]

-

Reaction:

-

2-Amino-5-cyclopropylthiazole is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr), to form the corresponding diazonium salt in situ.

-

This unstable intermediate is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

-

-

Causality and Trustworthiness:

-

The use of low temperatures (typically 0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) bromide is a highly effective catalyst for this transformation, proceeding through a radical-nucleophilic aromatic substitution mechanism.[13] The evolution of nitrogen gas provides a visual and thermodynamic driving force for the reaction, ensuring its progression to completion.

-

The regioselectivity is ensured as the reaction occurs specifically at the position of the amino group.

-

Detailed Experimental Protocol (Proposed):

-

To a solution of 2-amino-5-cyclopropylthiazole (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq).

-

Stir the mixture at room temperature.

-

Slowly add n-butyl nitrite (1.5 eq) to the reaction mixture. The reaction progress can be monitored by TLC.[9]

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure 2-Bromo-5-cyclopropylthiazole.

Potential Applications in Drug Discovery

While specific biological activity data for 2-Bromo-5-cyclopropylthiazole is not extensively reported, its structural motifs are present in a wide array of pharmacologically active molecules. The true value of this compound lies in its utility as a versatile intermediate for the synthesis of compound libraries for screening against various biological targets.

Diagram of Potential Therapeutic Areas

Caption: Potential therapeutic applications of 2-Bromo-5-cyclopropylthiazole derivatives.

-

Anticancer Agents: The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors.[10][17] By utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), a diverse array of aryl and heteroaryl groups can be introduced at the 2-position. This allows for the systematic exploration of the ATP-binding pocket of various kinases, which are often implicated in cancer cell signaling pathways. The cyclopropyl group at the 5-position can contribute to favorable hydrophobic interactions within the kinase domain.

-

Antimicrobial Agents: Thiazole derivatives have a long history as effective antimicrobial agents.[2] The introduction of a halogen, such as bromine, into the thiazole ring has been shown to enhance antimicrobial potency.[18] 2-Bromo-5-cyclopropylthiazole can serve as a starting point for the synthesis of novel antibacterial and antifungal compounds. The bromine can be displaced by various nucleophiles or used in coupling reactions to append moieties known to confer antimicrobial activity.

-

Anti-inflammatory Agents: Derivatives of 2-aminothiazoles have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[10] The core structure of 2-Bromo-5-cyclopropylthiazole can be elaborated to generate inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Conclusion

2-Bromo-5-cyclopropylthiazole (CAS 1159815-90-3) is a strategically designed chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a reactive bromine handle and a beneficial cyclopropyl group makes it an ideal starting material for the synthesis of diverse compound libraries. While direct biological data on this specific compound is limited, the well-documented pharmacological importance of the substituted thiazole scaffold strongly suggests its utility in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The proposed synthetic route, based on the robust Hantzsch and Sandmeyer reactions, provides a clear and reliable pathway for its preparation, enabling researchers to readily access this valuable intermediate for their discovery programs.

References

-

ChemBK. (n.d.). 2-BroMo-5-cyclopropylthiazole. Retrieved from [Link]

-

Chemsrc. (2025, September 20). 4-Bromo-2-cyclopropyl-1,3-thiazole | CAS#:1086381-69-2. Retrieved from [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

IT Medical Team. (n.d.). Diverse biological activities of Thiazoles: A Retrospect. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2537592A - 2-sulfanilamido-5-bromothiazoles.

-

ResearchGate. (2025, August 7). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

- CoLab. (2025, May 1). Synthesis, Reaction, and Biological Activity of Thiazoles.

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

PMC - NIH. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). US6787673B2 - Process for producing 2-bromocyclopentanone.

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved from [Link]

-

Exploring 2-Bromo-1-Cyclopropyl-2-(2-Fluorophenyl)Ethanone: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-cyclopropylethyne. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-cyclopropylpropan-1-one. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Reaction of Epoxides with Thiourea1. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Synthesis, Reaction, and Biological Activity of Thiazoles | CoLab [colab.ws]

- 4. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-cyclopropylthiazole | 1159815-90-3 | JWB81590 [biosynth.com]

- 6. 1159815-90-3|2-Bromo-5-cyclopropylthiazole|BLD Pharm [bldpharm.com]

- 7. 2-溴-5-环丙基噻唑 CAS#: 1159815-90-3 [m.chemicalbook.com]

- 8. 2-broMo-5-cyclopropylthiazole | 1086381-69-2 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. 4-Bromo-2-cyclopropyl-1,3-thiazole | CAS#:1086381-69-2 | Chemsrc [chemsrc.com]

- 11. innospk.com [innospk.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Thiazolidinediones et Thiopyranes | CymitQuimica [cymitquimica.com]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropylthiazole

Foreword: The Strategic Importance of 2-Bromo-5-cyclopropylthiazole

In the landscape of modern medicinal chemistry, the 2-bromo-5-cyclopropylthiazole scaffold has emerged as a cornerstone for the development of novel therapeutics. Its structural motifs are prevalent in a range of biologically active agents, particularly as kinase inhibitors in oncology and as modulators of other critical cellular pathways. The thiazole ring serves as a robust and versatile pharmacophore, while the cyclopropyl group often enhances metabolic stability and binding affinity. The bromine atom at the 2-position provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this high-value intermediate, emphasizing chemical logic, procedural robustness, and scalability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 2-Bromo-5-cyclopropylthiazole identifies 2-Amino-5-cyclopropylthiazole as the key immediate precursor. The conversion of a primary aromatic amine to a bromide is classically and most reliably achieved via the Sandmeyer reaction. The 2-aminothiazole core can be constructed efficiently through the well-established Hantzsch thiazole synthesis. This reaction condenses a thiourea with an α-haloketone. The required α-haloketone, 1-bromo-1-cyclopropylethanone, is accessible from cyclopropyl methyl ketone, which in turn can be derived from the versatile starting material, cyclopropanecarboxaldehyde. This multi-step strategy is chosen for its reliability, use of readily available reagents, and clear, well-understood reaction mechanisms.

Overall Synthetic Workflow

The following diagram outlines the selected multi-step synthetic pathway.

Caption: Mechanism of the Sandmeyer bromination reaction.

Part 3: Experimental Protocols & Data

Detailed Protocol: Synthesis of 2-Bromo-5-cyclopropylthiazole

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The Sandmeyer reaction involves potentially unstable diazonium salts and the evolution of nitrogen gas.

Step A: Diazotization of 2-Amino-5-cyclopropylthiazole

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-5-cyclopropylthiazole (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 4.0 eq).

-

Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. Vigorous stirring is essential.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a change in color and consistency.

Step B: Copper-Catalyzed Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in additional 48% HBr.

-

Cool this CuBr solution to 0 °C.

-

Slowly, and in portions, add the cold diazonium salt solution from Step A to the stirred CuBr solution.

-

Observe for vigorous evolution of nitrogen gas. The rate of addition should be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

Perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-5-cyclopropylthiazole as the final product.

Summary of Reaction Parameters

| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |

| Hantzsch Synthesis | 1-Bromo-1-cyclopropylethanone, Thiourea | Ethanol | Reflux | 75-85% |

| Diazotization | 2-Amino-5-cyclopropylthiazole, NaNO₂, HBr | Water | 0-5 °C | (Intermediate) |

| Sandmeyer Reaction | Diazonium Salt, CuBr | Water | 0 °C to 60 °C | 60-75% |

Conclusion

The synthesis of 2-Bromo-5-cyclopropylthiazole is robustly achieved through a well-defined, three-stage process culminating in a Sandmeyer reaction. The Hantzsch synthesis provides a reliable method for constructing the core 2-aminothiazole intermediate from readily available starting materials. The subsequent diazotization and copper-catalyzed bromination offer a high-yielding and scalable route to the final product. This guide provides the necessary chemical logic and detailed protocols to empower researchers in drug discovery and development with a reproducible and efficient synthesis of this vital chemical building block.

References

-

J. M. Conia and J. P. Barnier. Organic Syntheses, Coll. Vol. 6, p.335 (1988); Vol. 56, p.62 (1977).

-

ChemicalBook. Cyclopropanecarboxaldehyde synthesis.

-

ChemicalBook. Preparation of Cyclopropanecarboxaldehyde.

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of Cyclopropanecarboxaldehyde in Modern Organic Synthesis.

-

World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry.

-

Organic Chemistry Portal. Thiazole synthesis.

-

ResearchGate. Synthesis of thiourea-derived thiazolines.

-

Taylor & Francis Online. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study.

-

Google Patents. Process for the production of cyclopropanecarboxaldehyde.

-

PubMed Central (PMC). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of 2-aminothiazole derivatives.

-

BenchChem. The Versatility of 2,5-Dibromothiazole in Medicinal Chemistry: A Hub for Therapeutic Innovation.

-

Organic Chemistry Portal. Sandmeyer Reaction.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

PubMed Central (PMC). Recent trends in the chemistry of Sandmeyer reaction: a review.

-

Google Patents. 2-sulfanilamido-5-bromothiazoles.

-

BenchChem. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.

-

PubMed Central (PMC). Deaminative chlorination of aminoheterocycles.

-

Matrix Scientific. 2-Bromo-5-cyclopropylthiazole.

-

Sigma-Aldrich. 2-Bromo-5-cyclopropyl-thiazole.

-

Synblock. CAS 1159815-90-3 | 2-Bromo-5-cyclopropyl-thiazole.

Sources

An In-Depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Substituted Thiazoles in Medicinal Chemistry

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide range of biological targets. Within this class, 2-Bromo-5-cyclopropylthiazole represents a highly valuable and versatile building block. The presence of a bromine atom at the electron-deficient 2-position provides a reactive handle for a multitude of cross-coupling reactions, while the cyclopropyl group at the 5-position offers a lipophilic, metabolically stable moiety that can probe deep into the binding pockets of target proteins. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and application of this key intermediate for professionals engaged in drug discovery and development. Its utility is underscored by its appearance in numerous patents, indicating its role in the development of novel chemical entities.[1][2][3]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for the interpretation of analytical data during reaction monitoring and quality control.

Physicochemical Data

The core properties of 2-Bromo-5-cyclopropylthiazole are summarized below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrNS | [Matrix Scientific] |

| Molecular Weight | 204.09 g/mol | [Matrix Scientific] |

| CAS Number | 1159815-90-3 | [Matrix Scientific] |

| Appearance | Light Yellow Liquid | [Sigma-Aldrich] |

| IUPAC Name | 2-bromo-5-cyclopropyl-1,3-thiazole | [Sigma-Aldrich] |

| SMILES | BrC1=NC=C(C2CC2)S1 | [BLD Pharm] |

| InChI Key | BZBIQBNTBZVRNM-UHFFFAOYSA-N | [Sigma-Aldrich] |

Predicted Spectroscopic Characterization

While specific spectra for this compound are not publicly available, a detailed analysis can be predicted based on the extensive literature on closely related 2-bromo-5-alkylthiazoles. These predictions are invaluable for confirming the identity and purity of the synthesized material.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be clean and highly informative. The key feature is the singlet corresponding to the C4-proton on the thiazole ring, which is deshielded by the electronegative sulfur and nitrogen atoms. The cyclopropyl protons will appear in the characteristic upfield region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | Singlet (s) | 1H | Thiazole CH (H-4) | The singlet nature confirms substitution at C2 and C5. The chemical shift is consistent with H-4 protons on 2,5-disubstituted thiazoles. |

| ~1.95 | Multiplet (m) | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group, coupled to the adjacent methylene protons. |

| ~1.05 | Multiplet (m) | 2H | Cyclopropyl CH ₂ | Methylene protons of the cyclopropyl ring adjacent to the thiazole. |

| ~0.75 | Multiplet (m) | 2H | Cyclopropyl CH ₂ | The most upfield methylene protons of the cyclopropyl ring. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum provides confirmation of the core structure and substitution pattern.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C 2-Br | Carbon bearing the bromine atom, significantly deshielded. |

| ~142.0 | C 5-cyclopropyl | Quaternary carbon attached to the cyclopropyl group. |

| ~138.0 | C 4-H | The sole protonated carbon on the thiazole ring. |

| ~10.5 | Cyclopropyl C H | Methine carbon of the cyclopropyl group. |

| ~8.0 | Cyclopropyl C H₂ | Methylene carbons of the cyclopropyl group. |

Mass Spectrometry (MS-EI): The mass spectrum will be characterized by a prominent molecular ion peak (M⁺) exhibiting a distinctive isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion at m/z 203 and 205, confirming the presence of a single bromine atom.

Part 2: Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is paramount for the utility of any chemical building block. The most logical and field-proven approach to 2-Bromo-5-cyclopropylthiazole is a two-step sequence involving the Hantzsch thiazole synthesis followed by a Sandmeyer reaction. This route offers high yields and excellent control over regiochemistry.

Overall Synthetic Workflow

Caption: Overall synthetic route to 2-Bromo-5-cyclopropylthiazole.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)

This initial step involves the selective alpha-bromination of a commercially available ketone. The reaction proceeds via an enol or enolate intermediate, with bromination occurring on the less-substituted methyl carbon.[4]

-

Materials: Cyclopropyl methyl ketone, Bromine (Br₂), Methanol (MeOH).

-

Procedure:

-

To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, cool the mixture to -5 °C using an ice-salt bath.

-

Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 0 °C.[5]

-

Stir the reaction mixture at this temperature for 2 hours, monitoring the disappearance of the bromine color.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[5]

-

Step 2: Synthesis of 2-Amino-5-cyclopropylthiazole (Hantzsch Intermediate)

The Hantzsch thiazole synthesis is a classic, robust condensation reaction for forming the aminothiazole ring system.[3]

-

Materials: 2-Bromo-1-cyclopropylethanone, Thiourea, Ethanol.

-

Procedure:

-

Dissolve 2-Bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and neutralize with a saturated solution of sodium bicarbonate, causing the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Amino-5-cyclopropylthiazole.

-

Step 3: Synthesis of 2-Bromo-5-cyclopropylthiazole (Sandmeyer Reaction)

The Sandmeyer reaction is the method of choice for converting the 2-amino group to a 2-bromo substituent, avoiding potential side reactions associated with direct electrophilic bromination of a thiazole ring.[6][7] This transformation proceeds via a diazonium salt intermediate.

-

Materials: 2-Amino-5-cyclopropylthiazole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

-

Procedure:

-

Diazotization: Suspend 2-Amino-5-cyclopropylthiazole (1.0 eq) in an aqueous solution of 48% HBr at 0 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained between 0 and 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

-

Displacement: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with ethyl acetate or a similar organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford pure 2-Bromo-5-cyclopropylthiazole.

-

Mechanistic Rationale: The Sandmeyer Reaction

The choice of the Sandmeyer reaction is a critical element of expertise. Direct bromination of a 5-substituted thiazole is often not regioselective for the 2-position and can lead to a mixture of products. The Sandmeyer reaction provides unambiguous installation of the bromine at C2. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Part 3: Applications in Drug Discovery

2-Bromo-5-cyclopropylthiazole is a strategic building block for accessing novel chemical matter, primarily through palladium-catalyzed cross-coupling reactions. The C2-Br bond is highly susceptible to reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at this position. This reactivity is the cornerstone of its utility in constructing libraries of compounds for high-throughput screening and lead optimization.

While specific drug candidates derived from this exact molecule may be proprietary, its structural motifs are found in compounds targeting key enzyme families. The 2,5-disubstituted thiazole framework is a well-established scaffold for potent and selective kinase inhibitors, which are critical in oncology and immunology. For example, derivatives are instrumental in developing inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), a target implicated in neurodegenerative disorders such as Alzheimer's disease. The presence of 2-Bromo-5-cyclopropylthiazole in at least ten patents further solidifies its importance and application within active drug discovery programs.[1][2][3]

Part 4: Safety and Handling

As with all halogenated heterocyclic compounds, 2-Bromo-5-cyclopropylthiazole should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazard Class: Irritant. [Matrix Scientific]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

-

PubChemLite. 1159815-90-3 (C6H6BrNS) Compound Page. [Link]

-

PubChemLite. Explore Search Results for C6H6BrNS. [Link]

- Hantzsch, A. R. Ueber die Synthese thiazolhaltiger Verbindungen. Berichte der deutschen chemischen Gesellschaft, 21(1), 1888, pp. 942-946.

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1884, pp. 1633-1635.

- Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 1988, pp. 765-792.

Sources

- 1. PubChemLite - 1159815-90-3 (C6H6BrNS) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 4. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 5. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 6. PubChemLite - C6H6BrN - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - S2 - Explore [pubchemlite.lcsb.uni.lu]

The Emergence of 5-Cyclopropylthiazole Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Introduction: The Thiazole Scaffold and the Strategic Incorporation of a Cyclopropyl Moiety

The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide delves into the discovery and development of a novel class of compounds: 5-cyclopropylthiazole derivatives. The introduction of a cyclopropyl group at the 5-position is a strategic design element aimed at enhancing metabolic stability, lipophilicity, and conformational rigidity, thereby improving the overall pharmacological profile of the parent thiazole scaffold.[1] We will explore the synthetic pathways, biological activities, and mechanistic underpinnings of these promising therapeutic candidates.

Synthetic Strategies: The Hantzsch Thiazole Synthesis as a Foundational Approach

The construction of the 5-cyclopropylthiazole core is most effectively achieved through the venerable Hantzsch thiazole synthesis. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[2]

Workflow for the Hantzsch Synthesis of a 5-Cyclopropylthiazole Derivative

References

The Strategic Application of 2-Bromo-5-cyclopropylthiazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Structures

In the landscape of medicinal chemistry, the thiazole ring and the cyclopropyl group stand out as "privileged structures." Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone motif in a multitude of clinically approved drugs, valued for its ability to engage in hydrogen bonding and act as a rigid scaffold. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the cyclopropyl group, a small, strained carbocycle, has gained immense traction in drug design.[3] Its unique stereoelectronic properties can enhance metabolic stability, improve potency, increase cell permeability, and modulate pKa, addressing many challenges in drug development.[4] The incorporation of this motif can lead to more favorable pharmacokinetic and pharmacodynamic profiles.[4]

The strategic combination of these two moieties in a single building block, 2-Bromo-5-cyclopropylthiazole , offers a powerful tool for medicinal chemists. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this valuable intermediate, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs, particularly in the development of next-generation kinase inhibitors.

Synthesis of 2-Bromo-5-cyclopropylthiazole: A Two-Step Approach

The most logical and efficient synthetic route to 2-Bromo-5-cyclopropylthiazole proceeds through a two-step sequence involving the initial construction of the 2-aminothiazole core followed by a diazotization-bromination reaction.

-

Hantzsch Thiazole Synthesis of 2-Amino-5-cyclopropylthiazole

-

Sandmeyer Bromination to Yield 2-Bromo-5-cyclopropylthiazole

This pathway is advantageous as it utilizes readily available starting materials and employs well-established, robust chemical transformations.

Caption: Synthetic pathway for 2-Bromo-5-cyclopropylthiazole.

Experimental Protocol: Synthesis of 2-Amino-5-cyclopropylthiazole

This protocol is adapted from standard Hantzsch thiazole synthesis methodologies.[5] The key intermediate is an α-haloketone, which is condensed with thiourea.

Materials:

-

1-Cyclopropylethanone

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Synthesis of 1-bromo-1-cyclopropylethanone (α-haloketone):

-

Dissolve 1-cyclopropylethanone (1.0 eq) in a suitable solvent like chloroform or methanol.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise while stirring at room temperature. The reaction can be initiated with a catalytic amount of an acid like HBr.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove succinimide and any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-1-cyclopropylethanone is often used directly in the next step without further purification.

-

-

Hantzsch Cyclization:

-

Dissolve the crude 1-bromo-1-cyclopropylethanone (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

The product, 2-amino-5-cyclopropylthiazole, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Experimental Protocol: Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides via a diazonium salt intermediate.[3][6] This method is highly effective for the bromination of 2-aminothiazoles.[7]

Materials:

-

2-Amino-5-cyclopropylthiazole

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48%)

-

Copper(I) Bromide (CuBr)

-

Ice

Step-by-Step Procedure:

-

Formation of the Diazonium Salt:

-

In a reaction vessel, suspend 2-amino-5-cyclopropylthiazole (1.0 eq) in a mixture of HBr (48%) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously during the addition.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Copper-Catalyzed Bromination:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr (48%).

-

Slowly add the cold diazonium salt solution from the previous step to the CuBr mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-Bromo-5-cyclopropylthiazole by column chromatography on silica gel.

-

Reactivity and Applications in Medicinal Chemistry

The bromine atom at the C2 position of the thiazole ring is the key to the synthetic utility of 2-Bromo-5-cyclopropylthiazole. This position is electron-deficient, making the C-Br bond susceptible to oxidative addition by palladium(0) catalysts, which is the initiating step for a variety of powerful cross-coupling reactions.[8]

Caption: Key cross-coupling reactions of 2-Bromo-5-cyclopropylthiazole.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. Reacting 2-Bromo-5-cyclopropylthiazole with various aryl or heteroaryl boronic acids (or esters) provides a direct route to 2-aryl-5-cyclopropylthiazole derivatives.[8] This strategy is paramount in the synthesis of kinase inhibitors, where specific aryl groups are required for binding to the ATP pocket of the enzyme.[9][10]

-

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the thiazole core and a terminal alkyne.[11] The resulting 2-alkynylthiazoles are valuable intermediates that can be further elaborated or may themselves possess biological activity.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds.[12] It allows for the introduction of a wide array of primary and secondary amines at the 2-position of the thiazole, creating substituted 2-aminothiazole scaffolds that are prevalent in many bioactive molecules.[13]

Application in Kinase Inhibitor Synthesis

The 2,5-disubstituted thiazole framework is a well-established scaffold for designing potent and selective protein kinase inhibitors.[9] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The 2-Bromo-5-cyclopropylthiazole building block is ideally suited for constructing libraries of potential kinase inhibitors.

For instance, in the synthesis of a hypothetical kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), the cyclopropyl group at the 5-position could enhance binding affinity and metabolic stability, while the aryl group introduced at the 2-position via a Suzuki coupling could be tailored to interact with specific residues in the kinase domain.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Class | Relevance in Drug Discovery |

| Suzuki Coupling | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 2-Aryl-5-cyclopropylthiazoles | Core scaffold for kinase inhibitors[9][10] |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-cyclopropylthiazoles | Versatile intermediates, potential linkers[11] |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, XPhos, NaOtBu | N-Substituted-5-cyclopropylthiazol-2-amines | Access to diverse 2-aminothiazole motifs[12] |

Conclusion

2-Bromo-5-cyclopropylthiazole is a high-value, strategically designed building block for modern drug discovery. Its synthesis is achievable through robust and scalable chemical reactions. The true power of this intermediate lies in the versatility of its C-Br bond, which provides a reliable entry point for a range of palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to efficiently generate diverse libraries of novel compounds, particularly in the pursuit of potent and selective kinase inhibitors. By combining the favorable properties of the cyclopropyl group and the thiazole scaffold, 2-Bromo-5-cyclopropylthiazole serves as a critical tool for accelerating the development of new therapeutic agents.

References

-

Nemr, M. T., Elshaier, Y., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

Jadhav, S. D., et al. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Journal of Organic Chemistry. [Link]

-

Shaaban, M. R., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

-

Bibi, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Rostamizadeh, S., et al. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]

- Google Patents. (1981). Process for the preparation of 2-amino-5-nitrothiazole. US4269985A.

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Sharma, P. V., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. GSC Biological and Pharmaceutical Sciences. [Link]

-

Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

-

Der Pharma Chemica. (2017). Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and its biological applications. Der Pharma Chemica. [Link]

-

Gomaa, M. S., et al. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Kauthale, S. S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]

- Google Patents. (2017).

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1.

- Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.

- Google Patents. (2024).

- Google Patents. (2005). Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors. WO2005076990A2.

-

PrepChem. (n.d.). Synthesis of 2-cyclopropyl-4-hydroxymethyl thiazole. [Link]

-

PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]

-

ResearchGate. (2022). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. [Link]

- Google Patents. (2023).

Sources

- 1. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 2. prepchem.com [prepchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. precisionfda.org [precisionfda.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jptcp.com [jptcp.com]

- 11. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-5-cyclopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-cyclopropylthiazole, a key heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical safety information, detailed handling protocols, and insights into its synthetic utility. The aim is to equip researchers and drug development professionals with the necessary knowledge for the safe and effective use of this versatile compound.

Introduction: The Significance of 2-Bromo-5-cyclopropylthiazole in Drug Discovery

The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiazole ring creates a molecule with significant potential for the synthesis of novel drug candidates. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The cyclopropyl moiety is a valuable feature in drug design, often contributing to improved metabolic stability, enhanced potency, and favorable conformational rigidity. Consequently, 2-Bromo-5-cyclopropylthiazole has emerged as a valuable intermediate in the development of new therapeutics, particularly in the area of kinase inhibitors for oncology.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of 2-Bromo-5-cyclopropylthiazole is fundamental for its effective use in synthesis and for its unambiguous characterization.

| Property | Value | Source |

| CAS Number | 1159815-90-3 | |

| Molecular Formula | C6H6BrNS | |

| Molecular Weight | 204.09 g/mol | |

| Appearance | Light Yellow Liquid | |

| Purity | ≥96% | |

| Storage | Store in a dry, sealed place. |

While specific, publicly available spectroscopic data (NMR, IR, MS) for 2-Bromo-5-cyclopropylthiazole is not readily found in the searched literature, typical spectral characteristics can be inferred from analogous structures. Researchers should obtain and interpret their own analytical data for definitive characterization.

Hazard Identification and Safety Precautions

As with any chemical reagent, a comprehensive understanding of the potential hazards associated with 2-Bromo-5-cyclopropylthiazole is paramount. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care, assuming it is potentially hazardous.

Hazard Statement: Based on data for similar brominated heterocyclic compounds, 2-Bromo-5-cyclopropylthiazole is expected to be an irritant to the skin, eyes, and respiratory system. It may be harmful if ingested or inhaled.

Precautionary Measures:

-

Engineering Controls: All handling of 2-Bromo-5-cyclopropylthiazole should be conducted in a well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Body Protection: Wear a lab coat and, if necessary, chemical-resistant boots.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Safe Handling, Storage, and Disposal

Adherence to proper handling, storage, and disposal procedures is crucial for ensuring laboratory safety and minimizing environmental impact.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of vapor or mist.

-

Keep the container tightly closed when not in use.

-

Use spark-proof tools and avoid sources of ignition.[2]

Storage

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep the container tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents.

Spill and Accidental Release

In the event of a spill, wear appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1] Absorb liquid spills with an inert material and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.

First Aid Measures

In case of exposure to 2-Bromo-5-cyclopropylthiazole, the following first aid measures should be taken immediately:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.

-

Skin Contact: Wash the affected area immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.

Synthesis of 2-Bromo-5-cyclopropylthiazole

While a specific, detailed, and publicly available protocol for the synthesis of 2-Bromo-5-cyclopropylthiazole is not readily found in the searched literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted thiazoles, such as the Hantzsch thiazole synthesis. This would typically involve the reaction of a cyclopropyl-containing α-haloketone with a thioamide.

Another potential route could involve the bromination of a pre-formed 5-cyclopropylthiazole. The synthesis of related 2-amino-5-bromothiazoles often involves the direct bromination of 2-aminothiazole.[3]

It is imperative for researchers to consult relevant synthetic organic chemistry literature and patents to develop a safe and efficient synthesis protocol.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-5-cyclopropylthiazole lies in the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. 2-Bromo-5-cyclopropylthiazole can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 2-position of the thiazole ring.

Generic Suzuki-Miyaura Coupling Protocol: A general procedure involves reacting 2-Bromo-5-cyclopropylthiazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (if necessary), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).[4][5]

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-Bromo-5-cyclopropylthiazole.

Heck Reaction

The Heck reaction allows for the formation of a C-C bond between 2-Bromo-5-cyclopropylthiazole and an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of vinyl-substituted thiazoles.[1]

Other Cross-Coupling Reactions

The versatility of the C-Br bond in 2-Bromo-5-cyclopropylthiazole also allows for its participation in other important cross-coupling reactions, such as the Stille, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its utility in the synthesis of complex molecules.

Application in the Synthesis of Kinase Inhibitors

Thiazole-containing compounds are well-represented among kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases. The ability to functionalize the 2-position of the thiazole ring through cross-coupling reactions makes 2-Bromo-5-cyclopropylthiazole a valuable starting material for the synthesis of libraries of potential kinase inhibitors. The cyclopropyl group at the 5-position can provide favorable interactions within the kinase active site and improve the overall drug-like properties of the final compounds.

Caption: Role of 2-Bromo-5-cyclopropylthiazole in a typical drug discovery workflow.

Conclusion

2-Bromo-5-cyclopropylthiazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its safe and effective use requires a thorough understanding of its potential hazards, strict adherence to appropriate handling procedures, and a solid grasp of its synthetic potential. This guide provides a foundation of knowledge to enable researchers to confidently and safely incorporate this important intermediate into their research and development programs.

References

-

NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-carboxythiazole. Retrieved from [Link]

-

ResearchGate. (2000). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

-

Beilstein Journals. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

- Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.

- Google Patents. (2012). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

-

PubChemLite. (n.d.). 2-bromo-5-cyclopropylthiophene (C7H7BrS). Retrieved from [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-nitrothiazole (C3HBrN2O2S). Retrieved from [Link]

-

PubMed. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane, bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chloropent-1-ene. Retrieved from [Link]

Sources

Starting materials for 2-Bromo-5-cyclopropylthiazole synthesis

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropylthiazole: Starting Materials and Core Methodologies

Introduction

2-Bromo-5-cyclopropylthiazole is a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The unique combination of a reactive bromine atom, a stable thiazole core, and a lipophilic cyclopropyl group makes it a valuable synthon for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the critical analysis of starting materials, the causality behind experimental choices, and field-proven protocols.

Retrosynthetic Analysis: Devising the Strategic Approach

Two primary retrosynthetic strategies emerge for the synthesis of 2-Bromo-5-cyclopropylthiazole, each with distinct advantages and challenges.

Strategy 1 involves a convergent approach where the C4-C5 and N3-C2 bonds of the thiazole ring are formed in a key cyclization step, followed by the introduction of the bromine atom. This route logically starts from precursors already containing the cyclopropyl moiety.

Strategy 2 follows a linear sequence, beginning with a pre-functionalized 2-bromothiazole core and subsequently introducing the cyclopropyl group at the C5 position.

Caption: High-level retrosynthetic pathways to 2-Bromo-5-cyclopropylthiazole.

Strategy 1: Convergent Synthesis via Hantzsch Thiazole Formation and Sandmeyer Reaction

This robust strategy constructs the desired thiazole ring from acyclic precursors, offering excellent control over the substitution pattern. It is a three-step sequence that is well-precedented in heterocyclic chemistry.

Conceptual Overview

The core of this strategy is the Hantzsch thiazole synthesis, a classic and reliable method for forming the 2-aminothiazole scaffold.[1][2] This intermediate is then converted to the final product via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of amino groups into halides.[3][4]

Caption: Workflow for the convergent synthesis of 2-Bromo-5-cyclopropylthiazole.

Starting Materials Analysis

| Starting Material | Role | Rationale for Selection |